Enantiomeric Purity Differentiates (R)-Isomer from Racemate and (S)-Isomer
The (R)-enantiomer of 1-(4-fluorophenyl)propyl acetate is commercially available with defined stereochemical purity. While direct comparative data from a single study is unavailable, the commercial specification for the (R)-isomer is a chiral purity of >99% enantiomeric excess (ee) as determined by chiral HPLC, a value not claimed for the racemate or the (S)-isomer by typical vendors . In contrast, the (1S)-enantiomer is a distinct chemical entity with its own unique identifier (ChemSpider ID: 115014839) and is not equivalent to the (1R)-form .
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | >99% ee (commercial specification for (1R)-isomer) |
| Comparator Or Baseline | (1S)-enantiomer and racemate (undefined or 0% ee) |
| Quantified Difference | >99% ee for target vs. 0% ee for racemate |
| Conditions | Chiral HPLC analysis |
Why This Matters
Procurement of the correct enantiomer is critical for maintaining stereochemical fidelity in asymmetric syntheses, preventing downstream purification failures and ensuring biological activity when used in medicinal chemistry applications.
